

# MDL-811: A Selective Allosteric Activator of SIRT6 with Therapeutic Potential

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## Compound of Interest

Compound Name: MDL-811

Cat. No.: B12377240

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

## Abstract

**MDL-811** is a novel small molecule that has been identified as a potent and selective allosteric activator of Sirtuin 6 (SIRT6), a NAD<sup>+</sup>-dependent protein deacetylase. This technical guide provides a comprehensive overview of the function, mechanism of action, and therapeutic potential of **MDL-811**. It details the experimental protocols used to characterize its activity and presents key quantitative data in a structured format. Furthermore, this guide includes visualizations of the core signaling pathways and experimental workflows to facilitate a deeper understanding of **MDL-811**'s role in cellular processes and disease models.

## Introduction

Sirtuin 6 (SIRT6) is a member of the sirtuin family of proteins, which play crucial roles in regulating a wide range of cellular processes, including DNA repair, metabolism, inflammation, and aging. Given its diverse functions, SIRT6 has emerged as a promising therapeutic target for various diseases, including cancer, neurodegenerative disorders, and metabolic diseases.

**MDL-811** has been developed as a specific activator of SIRT6, offering a valuable pharmacological tool to probe the biological functions of SIRT6 and a potential lead compound for drug development.

## Core Function and Mechanism of Action

**MDL-811** functions as a selective allosteric activator of SIRT6.[1] Unlike orthosteric modulators that bind to the active site, allosteric activators bind to a distinct site on the enzyme, inducing a conformational change that enhances its catalytic activity. This mechanism allows for a more nuanced and potentially safer modulation of enzyme function.

The primary enzymatic activity of SIRT6 is the deacetylation of histone H3 at specific lysine residues, notably lysine 9 (H3K9Ac), lysine 18 (H3K18Ac), and lysine 56 (H3K56Ac).[1][2] By enhancing the deacetylase activity of SIRT6, **MDL-811** leads to a reduction in the levels of these acetylated histones.[1] This epigenetic modification results in a more condensed chromatin structure, leading to the transcriptional repression of target genes.

## Therapeutic Potential

Preclinical studies have demonstrated the therapeutic potential of **MDL-811** in several disease models:

- **Colorectal Cancer:** **MDL-811** exhibits significant anti-proliferative effects in various colorectal cancer (CRC) cell lines and in vivo xenograft models.[1][2] The activation of SIRT6 by **MDL-811** leads to cell cycle arrest and the suppression of tumor growth.[1] Mechanistically, this is, in part, due to the SIRT6-mediated deacetylation and subsequent repression of the oncogene Cytochrome P450 24A1 (CYP24A1).[2]
- **Ischemic Stroke and Neuroinflammation:** **MDL-811** has shown neuroprotective effects in a mouse model of ischemic stroke.[1][3] It ameliorates neuroinflammation by inhibiting the inflammatory response in microglia and macrophages.[3] This anti-inflammatory effect is mediated through a novel pathway involving the interaction of SIRT6 with the enhancer of zeste homolog 2 (EZH2), leading to the deacetylation of EZH2 and the subsequent upregulation of the transcription factor forkhead box C1 (FOXC1).[3]
- **Anti-inflammatory Activity:** In lipopolysaccharide (LPS)-stimulated macrophages, **MDL-811** reduces the release of pro-inflammatory cytokines such as TNF- $\alpha$  and IL-1 $\beta$ . [1]

## Quantitative Data Summary

The following tables summarize the key quantitative data reported for **MDL-811**.

Parameter	Value	Cell Line/System	Reference
EC50 (SIRT6 Activation)	5.7 $\mu$ M	Biochemical Assay	[1]
IC50 (CRC Cell Proliferation)	4.7 - 61.0 $\mu$ M	Multiple CRC cell lines	[1]

Table 1: In Vitro Activity of **MDL-811**

Animal Model	Dosing Regimen	Key Findings	Reference
Colorectal Cancer Xenograft	20-30 mg/kg; intraperitoneal injection; every other day; 16 days	Significantly suppressed tumor growth; Reduced Ki67 staining; Increased histone H3 deacetylation in xenograft tissues.	[1]
Ischemic Stroke (Mouse)	1-10 mg/kg; intravenous injection; 3 times	Reduced infarct size; Improved neurological deficits; Reduced activated microglial cells; Modulated inflammatory gene expression.	[1]

Table 2: In Vivo Efficacy of **MDL-811**

## Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the function of **MDL-811**.

### SIRT6 Deacetylase Activity Assay (Fluor de Lys - FDL)

This assay biochemically quantifies the deacetylase activity of SIRT6 in the presence of **MDL-811**.

- Principle: A fluorogenic substrate peptide containing an acetylated lysine is incubated with recombinant SIRT6. Deacetylation by SIRT6 allows a developer enzyme to cleave the peptide, releasing a fluorescent molecule. The fluorescence intensity is proportional to the deacetylase activity.
- Protocol:
  - Recombinant human SIRT6 protein is incubated with a fluorogenic acetylated peptide substrate (e.g., a peptide derived from histone H3).
  - **MDL-811** at various concentrations is added to the reaction mixture.
  - The reaction is initiated by the addition of NAD<sup>+</sup>.
  - After incubation, a developer solution containing a protease is added to stop the reaction and generate the fluorescent signal.
  - Fluorescence is measured using a plate reader.
  - The half-maximal effective concentration (EC<sub>50</sub>) is calculated from the dose-response curve.

## Western Blotting for Histone Deacetylation

This technique is used to assess the effect of **MDL-811** on the acetylation status of histones in cells.

- Principle: Proteins from cell lysates are separated by size using gel electrophoresis and transferred to a membrane. Specific antibodies are used to detect the levels of acetylated histones (e.g., anti-H3K9Ac, anti-H3K18Ac, anti-H3K56Ac) and total histone H3 (as a loading control).
- Protocol:
  - Cells are treated with **MDL-811** or a vehicle control for a specified time.

- Histones are extracted from the cell nuclei using an acid extraction method.
- Protein concentration is determined, and equal amounts of protein are loaded onto an SDS-PAGE gel.
- Following electrophoresis, proteins are transferred to a PVDF or nitrocellulose membrane.
- The membrane is blocked to prevent non-specific antibody binding.
- The membrane is incubated with primary antibodies specific for the acetylated histone marks of interest and total histone H3.
- After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
- A chemiluminescent substrate is added, and the signal is detected using an imaging system.
- The band intensities are quantified to determine the relative levels of histone acetylation.

## Colorectal Cancer Xenograft Model

This in vivo model is used to evaluate the anti-tumor efficacy of **MDL-811**.

- Principle: Human colorectal cancer cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with **MDL-811**, and tumor growth is monitored over time.
- Protocol:
  - Immunocompromised mice (e.g., nude mice) are subcutaneously injected with a suspension of human colorectal cancer cells (e.g., HCT116).
  - Tumors are allowed to grow to a palpable size.
  - Mice are randomized into treatment and control groups.

- **MDL-811** is administered to the treatment group via a specified route (e.g., intraperitoneal injection) and schedule. The control group receives a vehicle.
- Tumor volume is measured regularly using calipers.
- At the end of the study, mice are euthanized, and tumors are excised for further analysis (e.g., western blotting for histone acetylation, immunohistochemistry for proliferation markers like Ki67).

## Ischemic Stroke Mouse Model

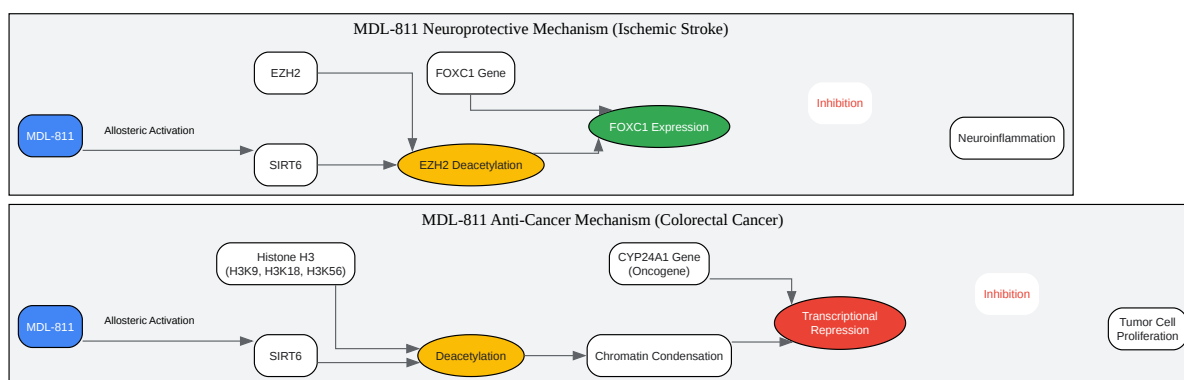
This model is used to assess the neuroprotective effects of **MDL-811**.

- Principle: Cerebral ischemia is induced in mice, typically by transiently occluding the middle cerebral artery (MCAO). **MDL-811** is administered before or after the ischemic event, and the extent of brain damage and functional recovery are evaluated.
- Protocol:
  - Anesthesia is induced in adult male mice.
  - The middle cerebral artery is occluded for a defined period (e.g., 60 minutes) using an intraluminal filament.
  - The filament is then withdrawn to allow for reperfusion.
  - **MDL-811** or a vehicle is administered (e.g., intravenously) at specific time points relative to the MCAO procedure.
  - Neurological deficits are assessed at various time points using a standardized scoring system.
  - After a set period, the mice are euthanized, and their brains are removed.
  - The infarct volume is measured by staining brain slices with 2,3,5-triphenyltetrazolium chloride (TTC).

- Further analysis can include immunohistochemistry to assess inflammation (e.g., staining for Iba1-positive microglia) and gene expression analysis of inflammatory markers.

## Visualizations

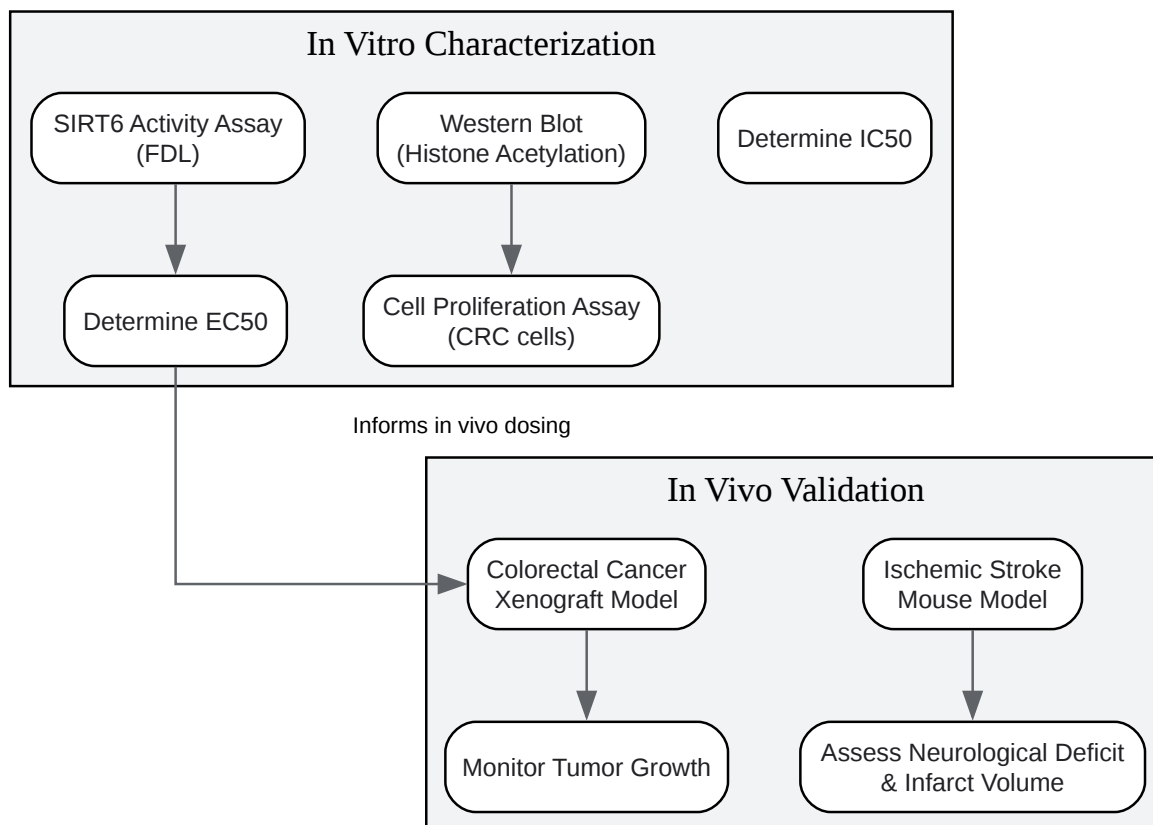
### Signaling Pathways



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Caption: Signaling pathways of **MDL-811** in cancer and neuroprotection.

## Experimental Workflow



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## References

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